molecular formula C18H22ClNO5 B1215176 Protokylol hydrochloride CAS No. 136-69-6

Protokylol hydrochloride

Cat. No.: B1215176
CAS No.: 136-69-6
M. Wt: 367.8 g/mol
InChI Key: LOVXREQUMZKFCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Protokylol hydrochloride is synthesized through a multi-step process involving the reaction of methylenedioxyphenyl-isoproterenol with hydrochloric acid . The synthesis typically involves:

    Formation of the intermediate: Methylenedioxyphenyl-isoproterenol is prepared by reacting 1,3-benzodioxole with isopropylamine.

    Hydrochloride formation: The intermediate is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Protokylol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various by-products.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen atoms into the aromatic ring .

Scientific Research Applications

Protokylol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of β-adrenergic receptor agonists.

    Biology: Research on its effects on bronchial smooth muscle provides insights into respiratory physiology.

    Medicine: It is studied for its potential therapeutic applications in treating respiratory conditions.

    Industry: Used in the development of new bronchodilators and related pharmaceuticals

Mechanism of Action

Protokylol hydrochloride acts by stimulating β-adrenergic receptors, which are part of the sympathetic nervous system . This stimulation leads to the activation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates target proteins involved in muscle contraction. This sequence of events results in the relaxation of bronchial smooth muscle, reducing bronchospasm and facilitating easier breathing .

Comparison with Similar Compounds

Uniqueness: Protokylol hydrochloride is unique due to its specific chemical structure, which includes a methylenedioxyphenyl group. This structure contributes to its potency and selectivity as a β-adrenergic receptor agonist .

Properties

IUPAC Name

4-[2-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]-1-hydroxyethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5.ClH/c1-11(6-12-2-5-17-18(7-12)24-10-23-17)19-9-16(22)13-3-4-14(20)15(21)8-13;/h2-5,7-8,11,16,19-22H,6,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVXREQUMZKFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

136-70-9 (Parent)
Record name Protokylol hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30929210
Record name 4-(2-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}-1-hydroxyethyl)benzene-1,2-diol--hydrogen chloride (1/1)
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Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136-69-6
Record name 1,2-Benzenediol, 4-[2-[[2-(1,3-benzodioxol-5-yl)-1-methylethyl]amino]-1-hydroxyethyl]-, hydrochloride (1:1)
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Record name Protokylol hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protokylol hydrochloride
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Record name 4-(2-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}-1-hydroxyethyl)benzene-1,2-diol--hydrogen chloride (1/1)
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Record name Protokylol hydrochloride
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Record name PROTOKYLOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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